molecular formula C9H9NO5 B2395983 Methyl 2-methoxy-3-nitrobenzoate CAS No. 90564-26-4

Methyl 2-methoxy-3-nitrobenzoate

Cat. No. B2395983
Key on ui cas rn: 90564-26-4
M. Wt: 211.173
InChI Key: PDQVHYWBXXTBTM-UHFFFAOYSA-N
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Patent
US05952362

Procedure details

A solution of 15 g of 2-hydroxy-3-nitro-benzoic acid in 200 ml of N,N-dimethylformamide was treated with 58.1 g of iodomethane and 56.6 g of potassium carbonate, and the resultant heterogeneous mixture was stirred and heated to 45° C. for 20 hr. The mixture was cooled to room temperature, poured into ether, washed with water, washed with saturated sodium carbonate solution, washed with water, dried over magnesium sulfate, evaporated, and 14.2 g of 2-methoxy-3-nitro-benzoic acid methyl ester obtained as an oil which crystallized to a white solid. ##STR135##
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
58.1 g
Type
reactant
Reaction Step One
Quantity
56.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7]C=1C(O)=O.IC.[C:16](=[O:19])([O-])[O-].[K+].[K+].C[CH2:23][O:24][CH2:25][CH3:26].CN(C)C=[O:30]>>[CH3:23][O:24][C:25](=[O:30])[C:26]1[CH:7]=[CH:8][CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:2]=1[O:19][CH3:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Name
Quantity
58.1 g
Type
reactant
Smiles
IC
Name
Quantity
56.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the resultant heterogeneous mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with saturated sodium carbonate solution
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(=CC=C1)[N+](=O)[O-])OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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